2-Hydrazinopyrimidine hydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
pyrimidin-2-ylhydrazine;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4.H2O/c5-8-4-6-2-1-3-7-4;/h1-3H,5H2,(H,6,7,8);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGNAETUKFIAOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NN.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609406-80-5 | |
| Record name | Pyrimidine, 2-hydrazinyl-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609406-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Conceptual Framework of Pyrimidine Scaffolds in Modern Organic Synthesis
Pyrimidine (B1678525), a nitrogen-containing heterocycle, is a fundamental structural motif in a vast number of biologically active compounds, including nucleic acids (cytosine, thymine, and uracil), which are the building blocks of DNA and RNA. mdpi.com This inherent biological relevance has established the pyrimidine ring as a "privileged substructure" in drug discovery and medicinal chemistry. nih.govacs.org The electron-deficient nature of the pyrimidine ring, a result of the two nitrogen atoms, influences its chemical properties and interactions with biological targets. beilstein-journals.org
The incorporation of pyrimidine scaffolds into molecules can modify their physicochemical properties such as solubility, polarity, lipophilicity, and hydrogen bonding capacity, which are critical for their pharmacokinetic profiles. researchgate.net Modern synthetic strategies increasingly focus on creating libraries of pyrimidine-containing compounds with high skeletal diversity to explore new chemical spaces and identify novel therapeutic agents. nih.govacs.org These strategies include the development of polyheterocyclic frameworks and conformationally diverse medium and macro-sized rings to target complex biological interactions like protein-protein interactions (PPIs), which have traditionally been challenging to modulate with small molecules. nih.govacs.orgfrontiersin.org
The Pivotal Role of Hydrazinopyrimidine Derivatives As Synthetic Precursors
2-Hydrazinopyrimidine (B184050) hydrate (B1144303) is a cornerstone in the synthesis of a multitude of heterocyclic compounds due to the reactive hydrazine (B178648) group. This moiety readily undergoes condensation reactions with carbonyl compounds to form hydrazones, which are themselves important intermediates in medicinal chemistry. Furthermore, the hydrazine group facilitates cyclization reactions with various reagents to construct fused heterocyclic systems.
The synthesis of 2-hydrazinopyrimidine itself is typically achieved through the reaction of hydrazine hydrate with a suitable pyrimidine (B1678525) derivative. researchgate.netuobaghdad.edu.iq Common starting materials include 2-chloropyrimidine (B141910) or 2-mercaptopyrimidine (B73435). researchgate.netuobaghdad.edu.iq Once formed, 2-hydrazinopyrimidine can be used to synthesize a variety of other heterocyclic structures. For instance, its reaction with active methylene (B1212753) compounds like acetylacetone (B45752) yields pyrazole (B372694) derivatives. researchgate.netuobaghdad.edu.iq With carboxylic anhydrides such as maleic anhydride (B1165640), it forms pyridazine (B1198779) derivatives. researchgate.netuobaghdad.edu.iq The versatility of 2-hydrazinopyrimidine as a synthetic precursor is further demonstrated by its use in creating:
Triazolo[4,3-a]pyrimidines: These are formed through reactions with reagents like formic acid or carbon disulfide and are investigated for their antimicrobial properties. nih.gov
Thiazolidine derivatives: These can be synthesized via reaction with isothiocyanates and ethyl chloroacetate (B1199739). researchgate.net
Tetrazole derivatives: These are prepared from azomethines, which are condensation products of 2-hydrazinopyrimidine with aromatic aldehydes or ketones. researchgate.netuobaghdad.edu.iq
Pyrimido[1,2-a]-1,2,4-triazines: These are synthesized from reactions with halogenated ketones, esters, chloroacetic acid, or chloroacetamide. nih.gov
The following table provides a summary of some key reactions involving 2-Hydrazinopyrimidine as a precursor.
| Precursor | Reagent(s) | Resulting Compound Class |
| 2-Hydrazinopyrimidine | Active Methylene Compounds (e.g., Acetylacetone) | Pyrazoles |
| 2-Hydrazinopyrimidine | Carboxylic Anhydrides (e.g., Maleic Anhydride) | Pyridazines |
| 2-Hydrazinopyrimidine | Phenyl Isothiocyanate and Ethyl Chloroacetate | Thiazolidines |
| 2-Hydrazinopyrimidine | Aromatic Aldehydes/Ketones, then Sodium Azide (B81097) | Tetrazoles |
| 2-Hydrazinopyrimidine | Formic Acid, Acetic Acid, or Carbon Disulfide | Triazolopyrimidines |
Research Trajectories and Academic Significance of 2 Hydrazinopyrimidine Hydrate
Nucleophilic Reactivity of the Hydrazino Moiety
The hydrazino group of 2-hydrazinopyrimidine exhibits significant nucleophilic character. The lone pair of electrons on the terminal nitrogen atom makes it a potent nucleophile, capable of reacting with a wide range of electrophilic species. This reactivity is fundamental to its use as a building block in heterocyclic synthesis.
The nucleophilic nature of the hydrazine (B178648) moiety allows it to readily participate in condensation reactions with carbonyl compounds and to attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds. For instance, the interaction of 2-hydrazinopyrimidine with various one-carbon-inserting reagents is a common strategy for synthesizing fused heterocyclic systems like triazolopyrimidines. alquds.edu The reaction proceeds through the nucleophilic attack of the hydrazine on the electrophilic carbon of the reagent, followed by cyclization.
Furthermore, the nucleophilicity of the hydrazine group is demonstrated in its reactions with compounds containing good leaving groups. The interaction of 2-methylsulfanyl-6-polyfluoroalkyl-pyrimidin-4-ones with hydrazine results in the nucleophilic substitution of the methylsulfanyl group, yielding 2-hydrazino-6-polyfluoroalkylpyrimidin-4-ones. jlu.edu.cn This transformation underscores the ability of the hydrazino group to displace other functionalities and attach itself to the pyrimidine (B1678525) core, further diversifying the range of accessible derivatives. The reaction between hydrazine hydrate and ethyl acetoacetate (B1235776) in water, without the need for a catalyst, also highlights the inherent nucleophilic strength of the hydrazine. grafiati.com
Cyclocondensation and Annulation Reactions for Heterocyclic Ring Construction
The bifunctional nature of the hydrazino group, possessing two nucleophilic nitrogen atoms, makes 2-hydrazinopyrimidine an excellent substrate for cyclocondensation and annulation reactions. These reactions involve the formation of two new bonds, leading to the construction of a new heterocyclic ring fused to or substituted on the pyrimidine core.
One of the most significant applications of 2-hydrazinopyrimidine is in the synthesis of pyrazole (B372694) derivatives. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, known for their broad spectrum of biological activities. The synthesis typically involves the reaction of 2-hydrazinopyrimidine with 1,3-dielectrophilic compounds.
Active methylene (B1212753) compounds, which possess a CH2 group flanked by two electron-withdrawing groups, are ideal partners for 2-hydrazinopyrimidine in pyrazole synthesis. The reaction generally proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization with the elimination of a small molecule, such as water or ethanol, to afford the stable pyrazole ring.
The reaction of 2-hydrazinopyrimidine with various active methylene compounds leads to the formation of corresponding pyrazole derivatives. For example, treatment with acetylacetone (B45752) yields 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine. researchgate.net Similarly, reactions with ethyl acetoacetate , ethyl benzoylacetate , and ethyl cyanoacetate provide access to a range of substituted pyrazolylpyrimidines. The reaction with diethyl malonate also leads to the formation of pyrazole ring systems.
| Active Methylene Compound | Resulting Pyrazole Derivative Structure | Reference |
|---|---|---|
| Acetylacetone | 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine | researchgate.net |
| Ethyl acetoacetate | Substituted pyrazolylpyrimidine | |
| Ethyl benzoylacetate | Substituted pyrazolylpyrimidine | |
| Ethyl cyanoacetate | Substituted pyrazolylpyrimidine | |
| Diethyl malonate | Substituted pyrazolylpyrimidine |
Aromatic ketones can also serve as precursors for pyrazole synthesis when reacted with 2-hydrazinopyrimidine. The reaction of 2-hydrazinopyrimidine with acetophenone initially forms a hydrazone. researchgate.net Subsequent treatment of this intermediate with a Vilsmeier reagent (a source of formyl cation) induces cyclization and formylation, leading to the formation of a pyrazole carbaldehyde derivative. researchgate.net
Substituted malononitriles are highly reactive partners for 2-hydrazinopyrimidine in the synthesis of aminopyrazole derivatives. For instance, the reaction with benzylidenemalononitrile or ethyl ethoxymethylenecyanoacetate proceeds readily to yield the corresponding 5-aminopyrazole derivatives. researchgate.net The reaction mechanism involves a Michael addition of the hydrazine to the activated double bond, followed by an intramolecular cyclization and tautomerization to give the final aromatic pyrazole product.
| Substituted Malononitrile | Resulting Pyrazole Derivative | Reference |
|---|---|---|
| Benzylidenemalononitrile | Substituted 5-aminopyrazole | researchgate.net |
| Ethyl ethoxymethylenecyanoacetate | Substituted 5-aminopyrazole | researchgate.net |
2-Hydrazinopyrimidine can also be employed in the synthesis of six-membered heterocyclic rings, such as pyridazines. These reactions typically involve dicarbonyl compounds or their equivalents, leading to the formation of a pyridazine (B1198779) ring fused or attached to the pyrimidine core.
The reaction of 2-hydrazinopyrimidine with carboxylic anhydrides like maleic anhydride (B1165640) results in the formation of 1-(Pyrimidin-2-yl)-1,2-dihydropyridazine-3,6-dione. researchgate.net Similarly, using a cyclic anhydride such as 1,2,3,6-tetrahydrophthalic anhydride yields the corresponding fused polycyclic system, 2-(Pyrimidin-2-yl)-2,3,4a,5,8,8a-hexahydrophthalazine-1,4-dione. researchgate.net These reactions proceed through the initial acylation of the hydrazine followed by an intramolecular condensation to close the six-membered pyridazine ring.
| Reagent | Resulting Pyridazine Derivative | Reference |
|---|---|---|
| Maleic anhydride | 1-(Pyrimidin-2-yl)-1,2-dihydropyridazine-3,6-dione | researchgate.net |
| 1,2,3,6-Tetrahydrophthalic anhydride | 2-(Pyrimidin-2-yl)-2,3,4a,5,8,8a-hexahydrophthalazine-1,4-dione | researchgate.net |
Reactions with Aromatic Ketones (e.g., acetophenone).
Construction of Thiazolidinone and Related Thiazole Derivatives
The synthesis of thiazolidinone and other thiazole-containing structures from 2-hydrazinopyrimidine hydrate typically involves multi-step reaction sequences.
A common strategy involves the initial reaction of 2-hydrazinopyrimidine with phenyl isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This intermediate can then undergo cyclization with reagents like ethyl chloroacetate (B1199739) in the presence of a base such as anhydrous sodium acetate (B1210297) to yield a 4-thiazolidone derivative. researchgate.net For instance, the reaction of 2-hydrazinopyrimidine with phenyl isothiocyanate, followed by refluxing with ethyl chloroacetate, affords 3-phenyl-1,3-thiazolidine-2,4-dione-2-(pyrimidine-2-yl)hydrazone. researchgate.netresearchgate.net
Alternatively, Schiff bases derived from 2-hydrazinopyrimidine can be cyclized with thioglycolic acid to produce thiazolidinone derivatives. uobaghdad.edu.iq This approach leverages the reactivity of the azomethine group formed in the Schiff base. The imine group of the Schiff base undergoes an addition-cyclization reaction with thioglycolic acid to furnish the thiazolidinone ring. uobaghdad.edu.iq
Table 1: Synthesis of Thiazolidinone Derivatives
| Starting Material | Reagents | Product | Reference(s) |
| 2-Hydrazinopyrimidine | 1. Phenyl isothiocyanate2. Ethyl chloroacetate, Sodium acetate | 3-Phenyl-1,3-thiazolidine-2,4-dione-2-(pyrimidine-2-yl)hydrazone | researchgate.netresearchgate.net |
| Schiff base of 2-Hydrazinopyrimidine | Thioglycolic acid | Thiazolidinone derivative | uobaghdad.edu.iq |
Generation of Triazole Derivatives
The synthesis of triazole derivatives from this compound can be achieved through several synthetic routes, often involving cyclization with various reagents.
One method involves the reaction of 2-hydrazinopyrimidine with carbon disulfide in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. researchgate.netuobaghdad.edu.iqorientjchem.org This reaction leads to the formation of a 1,2,4-triazole (B32235) ring fused to the pyrimidine core. For example, substituted 2-alkoxy-4-hydrazinopyrimidine compounds can be cyclized with carbon disulfide and an oxidizing agent like hydrogen peroxide to yield 5-alkoxy-1,2,4-triazolo[4,3-c]pyrimidine-3(2H)-thione compounds. google.com
Another approach utilizes the reaction of 2-hydrazinopyrimidine with thiosemicarbazide. The reaction of 2-mercaptopyrimidine (B73435) with ethyl chloroacetate, followed by treatment with thiosemicarbazide and sodium hydroxide, results in the formation of a 1,2,4-triazole derivative. researchgate.netresearchgate.net
Furthermore, treatment of 2-hydrazinopyrimidine with acetic acid can also lead to the formation of triazole derivatives. researchgate.netresearchgate.net For instance, reacting 4-indolyl-2-hydrazinopyrimidine with acetic anhydride or formic acid can produce triazolopyrimidine derivatives. researchgate.net
Table 2: Synthesis of Triazole Derivatives
| Starting Material | Reagents | Product Type | Reference(s) |
| 2-Alkoxy-4-hydrazinopyrimidine | Carbon disulfide, Hydrogen peroxide | 5-Alkoxy-1,2,4-triazolo[4,3-c]pyrimidine-3(2H)-thione | google.com |
| 2-Hydrazinopyrimidine | Carbon disulfide, Sodium hydroxide | 1,2,4-Triazole derivative | researchgate.netuobaghdad.edu.iq |
| Product of 2-mercaptopyrimidine and ethyl chloroacetate | Thiosemicarbazide, Sodium hydroxide | 1,2,4-Triazole derivative | researchgate.netresearchgate.net |
| 2-Hydrazinopyrimidine | Acetic acid | Triazole derivative | researchgate.netresearchgate.net |
| 4-Indolyl-2-hydrazinopyrimidine | Acetic anhydride / Formic acid | Triazolopyrimidine derivative | researchgate.net |
Synthesis of Tetrazole Derivatives from Azomethine Intermediates
Tetrazole derivatives can be synthesized from this compound by first converting it into an azomethine intermediate, commonly known as a Schiff base. researchgate.netresearchgate.net These Schiff bases are typically prepared through the condensation of 2-hydrazinopyrimidine with aromatic aldehydes or ketones. researchgate.netresearchgate.net
The subsequent conversion of the azomethine to a tetrazole ring is achieved by reacting the Schiff base with sodium azide (B81097). grafiati.com This reaction often takes place in a suitable solvent like dioxane. grafiati.com For example, a Schiff base formed from pyrimidin-2-amine and 4-hydroxybenzaldehyde (B117250) can be reacted with sodium azide in dioxane to yield a tetrazole derivative. grafiati.com
Table 3: Synthesis of Tetrazole Derivatives
| Intermediate | Reagent | Product Type | Reference(s) |
| Azomethine (Schiff base) from 2-hydrazinopyrimidine | Sodium azide | Tetrazole derivative | researchgate.netresearchgate.netgrafiati.com |
Formation of Fused Pyrimidine Systems
This compound serves as a key building block for the synthesis of various fused pyrimidine systems. These reactions typically involve the cyclization of the hydrazino group with bifunctional reagents.
For instance, the reaction of 6-aryl-5-cyano-2-hydrazinopyrimidin-4-one derivatives with reagents like halogenated ketones, esters, chloroacetic acid, and chloroacetamide can lead to the formation of pyrimido[1,2-a] researchgate.netgoogle.comCurrent time information in Bangalore, IN.triazines. nih.gov Similarly, reaction with formic acid, acetic acid, or carbon disulfide can yield triazolo[1,2-a]pyrimidines. nih.gov
Furthermore, reacting 4-indolyl-2-hydrazinopyrimidine with ethyl chloroacetate or diethyloxalate can produce indolylpyrimidotriazine derivatives. researchgate.net The synthesis of pyrazolothienopyrimidines has also been reported, highlighting the versatility of 2-hydrazinopyrimidine in constructing complex heterocyclic systems.
Table 4: Synthesis of Fused Pyrimidine Systems
| Starting Material | Reagents | Fused System | Reference(s) |
| 6-Aryl-5-cyano-2-hydrazinopyrimidin-4-one | Halogenated ketones, esters, chloroacetic acid, chloroacetamide | Pyrimido[1,2-a] researchgate.netgoogle.comCurrent time information in Bangalore, IN.triazine | nih.gov |
| 6-Aryl-5-cyano-2-hydrazinopyrimidin-4-one | Formic acid, acetic acid, carbon disulfide | Triazolo[1,2-a]pyrimidine | nih.gov |
| 4-Indolyl-2-hydrazinopyrimidine | Ethyl chloroacetate, diethyloxalate | Indolylpyrimidotriazine | researchgate.net |
Preparation of Schiff Bases and Azomethines
The preparation of Schiff bases, also known as azomethines, is a fundamental transformation of this compound. This reaction involves the condensation of the primary amino group of the hydrazine moiety with the carbonyl group of an aromatic aldehyde or ketone. researchgate.netresearchgate.netderpharmachemica.com
The reaction is typically carried out by refluxing 2-hydrazinopyrimidine with the desired aldehyde or ketone in a suitable solvent, often absolute ethanol, sometimes with a catalytic amount of glacial acetic acid. researchgate.netresearchgate.netderpharmachemica.com The formation of the Schiff base is characterized by the appearance of an azomethine (C=N) stretching band in the infrared spectrum. researchgate.net These Schiff bases are valuable intermediates for the synthesis of other heterocyclic systems, such as tetrazoles and thiazolidinones. researchgate.netresearchgate.netuobaghdad.edu.iq
Table 5: Preparation of Schiff Bases (Azomethines)
| Reactants | Conditions | Product | Reference(s) |
| 2-Hydrazinopyrimidine and Aromatic aldehyde/ketone | Absolute ethanol, reflux | Schiff base (Azomethine) | researchgate.netresearchgate.netderpharmachemica.com |
| 2-Hydrazinopyrimidine and Aromatic aldehyde | DMF, Glacial acetic acid, reflux | Schiff base (Azomethine) | derpharmachemica.com |
Other Functionalization and Transformation Reactions
Beyond the construction of specific heterocyclic rings, this compound can undergo other functionalization and transformation reactions. For example, it can react with active methylene compounds. Treatment of 2-hydrazinopyrimidine with acetylacetone yields a pyrazole derivative, specifically 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine. researchgate.net
Furthermore, reactions with carboxylic anhydrides, such as maleic anhydride or 1,2,3,6-tetrahydrophthalic anhydride, lead to the formation of pyridazine-3,6-dione and hexahydrophthalazine-1,4-dione derivatives, respectively. researchgate.netresearchgate.net These reactions demonstrate the ability of the hydrazine moiety to react with dicarbonyl compounds to form larger ring systems.
Table 6: Other Reactions of 2-Hydrazinopyrimidine
| Reagent | Product Type | Reference(s) |
| Acetylacetone | Pyrazole derivative | researchgate.net |
| Maleic anhydride | Pyridazine-3,6-dione derivative | researchgate.netresearchgate.net |
| 1,2,3,6-Tetrahydrophthalic anhydride | Hexahydrophthalazine-1,4-dione derivative | researchgate.netresearchgate.net |
Advanced Spectroscopic and Structural Characterization of 2 Hydrazinopyrimidine Hydrate and Its Derivatives
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis
Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
In the case of 2-hydrazinopyrimidine (B184050) and its derivatives, the FT-IR spectrum reveals characteristic absorption bands. For instance, the N–H stretching vibrations of the hydrazino group are typically observed in the region of 3200–3400 cm⁻¹. The C=N stretching vibrations within the pyrimidine (B1678525) ring usually appear in the 1600–1650 cm⁻¹ range. The presence of a carbonyl group (C=O) in derivatives would be indicated by a strong absorption band around 1743 cm⁻¹. chem-soc.si Additionally, the bending of CH₂ groups can be observed at approximately 1445 cm⁻¹. chem-soc.si
The analysis of these vibrational frequencies provides direct evidence for the presence of key functional groups and can be used to confirm the successful synthesis of derivatives. The comparison of spectra before and after a chemical reaction, such as the formation of a hydrazone, can confirm the incorporation of new functional groups.
Table 1: Characteristic FT-IR Absorption Bands for 2-Hydrazinopyrimidine Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| Hydrazino (N-H) | Stretching | 3200–3400 |
| Pyrimidine Ring (C=N) | Stretching | 1600–1650 |
| Carbonyl (C=O) | Stretching | ~1743 |
| Methylene (B1212753) (CH₂) | Bending | ~1445 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
¹H NMR spectroscopy provides information about the different types of protons in a molecule and their immediate chemical environment. For 2-hydrazinopyrimidine derivatives, characteristic chemical shifts are observed.
The protons of the hydrazino group (–NH–NH₂) typically appear as a broad signal in the range of δ 3.5–5.0 ppm. Protons on the pyrimidine ring itself have distinct chemical shifts. For example, in some derivatives, the C-5 proton appears as a doublet at δ 6.79 ppm, while the C-6 proton is a doublet at δ 8.12 ppm. cdnsciencepub.com The presence of substituents on the pyrimidine ring will influence the chemical shifts of the ring protons. For instance, in some hydrazone derivatives, the NH protons of the hydrazone group are observed as a broad signal between δ 11.32 and 11.59 ppm, and the CH=N protons appear between δ 8.15 and 8.27 ppm. mdpi.com
Table 2: Representative ¹H NMR Chemical Shifts for 2-Hydrazinopyrimidine Derivatives
| Proton Type | Typical Chemical Shift (δ, ppm) |
| Hydrazino (NH₂) | 3.5 - 5.0 (broad) |
| Pyrimidine C-5 H | ~6.79 |
| Pyrimidine C-6 H | ~8.12 |
| Hydrazone (NH) | 11.32 - 11.59 (broad) |
| Hydrazone (CH=N) | 8.15 - 8.27 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in the pyrimidine ring are particularly informative.
The C-2 carbon, to which the hydrazino group is attached, generally resonates at a distinct chemical shift. In substituted pyrimidines, the C-2 carbon bearing an oxygen-containing substituent is often found around 165 ppm, while the C-4 carbon with an oxygen or sulfur substituent is consistently observed at a chemical shift greater than 170 ppm. cdnsciencepub.com The chemical shift of the C-5 carbon is more variable depending on the substitution pattern, while the C-6 carbon signal is more consistent. cdnsciencepub.com The specific chemical shifts can be influenced by the solvent used and the presence of various substituents. mdpi.com
Table 3: Illustrative ¹³C NMR Chemical Shifts for Substituted Pyrimidines
| Carbon Atom | Typical Chemical Shift (δ, ppm) |
| C-2 (with O-substituent) | ~165 |
| C-4 (with O/S-substituent) | > 170 |
| C-5 | Variable |
| C-6 | Consistent |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
For 2-hydrazinopyrimidine, with a molecular formula of C₄H₆N₄, the expected molecular ion peak [M]⁺ would be at an m/z (mass-to-charge ratio) of 110.12. In some cases, such as with electrospray ionization (ESI), the protonated molecule [M+H]⁺ is observed, which for 2-hydrazinopyrimidine would be at m/z 111.1. The fragmentation pattern can provide valuable structural information. For example, in a derivative of 2-hydrazinopyrimidine, a base peak at m/z 159 corresponding to a p-bromophenyl radical has been observed. chem-soc.si
Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic structure, particularly the presence of chromophores (light-absorbing groups).
The pyrimidine ring system is a chromophore, and its UV-Vis absorption spectrum is sensitive to substitution. ijcrt.org Degradation of pyrimidine derivatives can be monitored by observing changes in the UV-Vis spectrum, with a typical maximum absorption (λmax) around 260 nm. The introduction of different substituents can cause shifts in the absorption bands. ijcrt.org For example, electron-donating groups often lead to a bathochromic (red) shift, while electron-withdrawing groups can cause a hypsochromic (blue) shift. ijcrt.org The pH of the solution can also significantly affect the electronic spectra of pyrimidine derivatives due to the protonation of the nitrogen atoms in the ring. ijcrt.orgnih.gov In some derivatives, absorption peaks near 205 nm are attributed to n/π→π* transitions. mdpi.com
Single-Crystal X-ray Diffraction (SCXRD) for Three-Dimensional Atomic Structure Determination
Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.
SCXRD studies on derivatives of 2-hydrazinopyrimidine have revealed important structural features. For example, the crystal structure of a copper(II) complex with a 2-hydrazinopyrimidine derivative showed that the ligand coordinates to the copper ion through a nitrogen atom of the pyrimidine ring and the amino nitrogen of the hydrazino group. jst.go.jp In another study of 2-(N'-benzylidenehydrazino)-4-trifluoromethyl-pyrimidine, the azomethine moiety was found to have a trans-planar conformation. researchgate.net The pyrimidine ring itself is often found to be approximately planar. researchgate.net X-ray diffraction analysis of fenclorim derivatives has provided detailed information on their crystal systems, space groups, and the hydrogen bonding interactions that stabilize their crystal structures. mdpi.com
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a cornerstone technique in synthetic chemistry, providing fundamental validation for the empirical formula of a newly synthesized compound. This process, often referred to as CHN analysis, quantitatively determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimental results are then compared against the theoretical percentages calculated from the proposed molecular formula. A close agreement between the "found" and "calculated" values, typically within a ±0.4% margin, serves as a strong indicator of the compound's purity and corroborates its proposed atomic composition.
For hydrated compounds, such as 2-Hydrazinopyrimidine hydrate (B1144303), the analysis accounts for the water molecule(s) present in the crystal structure. The molecular formula of 2-Hydrazinopyrimidine monohydrate is C₄H₈N₄O, derived from the anhydrous form (C₄H₆N₄) and one molecule of water (H₂O).
Theoretical Composition of 2-Hydrazinopyrimidine Hydrate
The theoretical elemental composition is calculated based on the compound's molecular formula and the atomic weights of its constituent elements.
Molecular Formula: C₄H₈N₄O
Molecular Weight: 128.13 g/mol uobaghdad.edu.iq
The calculated percentages for 2-Hydrazinopyrimidine monohydrate are:
Carbon (C): 37.49%
Hydrogen (H): 6.29%
Nitrogen (N): 43.72%
Oxygen (O): 12.48%
Detailed Research Findings on 2-Hydrazinopyrimidine Derivatives
The utility of 2-hydrazinopyrimidine as a precursor is evident in the synthesis of numerous heterocyclic derivatives, including pyrazoles, triazoles, and fused pyrimidine systems. In these studies, elemental analysis is a critical step for structural confirmation. The following tables present research findings where the empirical formulas of various derivatives were validated by comparing calculated and experimentally found elemental compositions.
Validation of Pyrazole (B372694) and Pyrazolo[3,4-d]pyrimidine Derivatives
2-Hydrazinylpyrimidine is a key starting material for synthesizing various pyrazole derivatives. ekb.eg For instance, reaction with active methylene compounds like acetylacetone (B45752) leads to the formation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine. uobaghdad.edu.iq The elemental analysis data for several such derivatives are presented below, demonstrating the close correlation between theoretical and experimental values.
| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|---|
| 3-Methyl-1-(5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazol-5(4H)-one | C₁₉H₁₆N₄O₂ | C | 68.66 | 68.85 | mdpi.com |
| H | 4.85 | 4.79 | |||
| N | 16.86 | 16.61 | |||
| 2-(3,5-Diamino-1H-pyrazol-1-yl)-4,4-diphenyl-1H-imidazol-5(4H)-one | C₁₈H₁₆N₆O | C | 65.05 | 65.10 | mdpi.com |
| H | 4.85 | 4.68 | |||
| N | 25.29 | 25.21 | |||
| Di-2-pyridylmethanone 2-pyrimidylhydrazone | C₁₆H₁₃N₅ | C | 65.20 | 65.50 | oup.com |
| H | 4.30 | 4.90 | |||
| N | - | - |
Validation of Fused Triazolopyrimidine Derivatives
The reaction of 2-hydrazinopyrimidine derivatives with reagents like thiourea (B124793) can lead to the formation of fused heterocyclic systems, such as dihydropyrimidine-2-thiol derivatives containing a 1,2,4-triazole (B32235) moiety. The elemental analysis for these complex structures is crucial for their characterization. nih.gov
| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|---|
| 6-(4-chlorophenyl)-4-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)-1,6-dihydropyrimidine-2-thiol | C₂₄H₁₈ClN₅S | C | 64.93 | 64.89 | nih.gov |
| H | 4.09 | 4.02 | |||
| N | 15.78 | 15.70 | |||
| 6-(phenyl)-4-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)-1,6-dihydropyrimidine-2-thiol | C₂₄H₁₉N₅S | C | 70.39 | 70.36 | nih.gov |
| H | 4.68 | 4.60 | |||
| N | 17.10 | 17.19 | |||
| 6-(4-bromophenyl)-4-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)-1,6-dihydropyrimidine-2-thiol | C₂₄H₁₈BrN₅S | C | 59.02 | 59.04 | nih.gov |
| H | 3.71 | 3.67 | |||
| N | 14.34 | 14.39 |
Validation of Other Hydrazine (B178648) Derivatives
The versatile reactivity of the hydrazine group allows for the synthesis of a wide array of derivatives, such as carbothioamides and hydrazones, which serve as intermediates for more complex molecules. For example, the reaction of 2-hydrazinopyrimidine with phenyl isothiocyanate yields N-Phenyl-2-pyrimidine-2-yl-hydrazine carbothioamide. uobaghdad.edu.iq The elemental analysis for such an intermediate is provided below.
| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|---|
| N-Phenyl-2-pyrimidine-2-yl-hydrazine carbothioamide | C₁₁H₁₁N₅S | C | 53.87 | 53.99 | uobaghdad.edu.iq |
| H | 4.48 | 4.61 | |||
| N | 28.57 | 28.60 | |||
| S | 13.06 | 12.80 | |||
| 4,6-Bis(2-((E)-quinolin-2-ylmethylene)hydrazinyl)pyrimidine | C₂₄H₁₈N₈ | C | 68.90 | 68.10 | rsc.org |
| H | 4.30 | 4.20 | |||
| N | 26.80 | 27.10 |
The consistent agreement between the calculated and found percentages across these diverse derivatives underscores the reliability of elemental analysis in confirming the successful synthesis and purity of these complex molecules derived from 2-hydrazinopyrimidine.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations
DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying medium-sized organic molecules. fu-berlin.de It is employed to calculate a wide array of molecular properties, including energies, geometries, and charge distributions. fu-berlin.de
Density Functional Theory (DFT) calculations are instrumental in determining the optimized geometry and electronic ground state properties of 2-Hydrazinopyrimidine (B184050) hydrate (B1144303). By utilizing a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), researchers can compute the molecule's most stable three-dimensional conformation. These calculations provide the total energy, which corresponds to the formation of the molecule from its constituent atomic nuclei and electrons. fu-berlin.de
The process involves optimizing the molecular geometry to find the lowest energy structure, which provides key data on bond lengths, bond angles, and dihedral angles. This information is fundamental for understanding the molecule's stability and steric properties. Furthermore, DFT allows for the calculation of various electronic properties derived from the optimized structure, such as the dipole moment and the distribution of atomic charges, which are crucial for predicting how the molecule will interact with other molecules and its environment.
Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org These orbitals are key to understanding a molecule's chemical reactivity and electronic properties. ossila.com The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule can be easily excited, indicating higher reactivity and lower stability. researchgate.net For pyrimidine (B1678525) derivatives, the distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attacks. In many pyrimidine-based compounds, the HOMO is often located on the hydrazine (B178648) moiety, while the LUMO is distributed across the pyrimidine ring, indicating the flow of electrons during chemical reactions.
Table 1: Representative Frontier Molecular Orbital Energies for a Pyrimidine Derivative Data is illustrative, based on findings for structurally similar compounds.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.25 | Highest Occupied Molecular Orbital; indicates electron-donating ability. |
| LUMO | -3.06 | Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |
| Energy Gap (ΔE) | 3.19 | The difference between LUMO and HOMO energies; relates to chemical reactivity. |
DFT calculations are a reliable method for predicting the vibrational spectra (Infrared and Raman) of molecules. canterbury.ac.nznih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies correspond to specific vibrational modes, such as stretching, bending, and rocking of functional groups within the molecule. canterbury.ac.nz
For 2-Hydrazinopyrimidine hydrate, this analysis can help assign the absorption bands observed in experimental IR and Raman spectra. Key vibrational modes would include the N-H stretching frequencies of the hydrazine group, the C=N and C-N stretching modes of the pyrimidine ring, and the vibrations associated with the water molecule of hydration. unimi.it Comparing the calculated spectrum with the experimental one allows for a detailed confirmation of the molecular structure.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups Frequencies are representative and subject to computational method and basis set.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Hydrazine (N-H) | Symmetric Stretch | ~3350 |
| Hydrazine (N-H) | Asymmetric Stretch | ~3450 |
| Pyrimidine (C=N) | Ring Stretch | ~1620 |
| Pyrimidine (C-N) | Ring Stretch | ~1480 |
| Hydrazine (N-H) | Scissoring | ~1580 |
Analysis of Frontier Molecular Orbitals (FMOs): HOMO-LUMO Energies and Charge Distribution.
Advanced Intermolecular Interaction Analysis
Beyond the properties of a single molecule, computational methods can illuminate the complex network of interactions that govern the behavior of molecules in the solid state.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous definition of chemical bonding and molecular structure based on the topology of the electron density. wikipedia.org QTAIM analysis partitions the molecule into atomic basins and identifies critical points in the electron density, most notably Bond Critical Points (BCPs). wiley-vch.de The presence of a BCP and its associated bond path between two nuclei is a universal indicator of a chemical bond. wiley-vch.de
By analyzing the properties of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP, the nature of the interaction can be characterized. For covalent bonds, ρ(r) is large and ∇²ρ(r) is negative. For closed-shell interactions, such as hydrogen bonds and van der Waals forces, ρ(r) is small and ∇²ρ(r) is positive. This allows for a quantitative assessment of the strength and type of all interactions within the crystal, including the crucial N-H···N and O-H···N hydrogen bonds that involve the hydrazine group, the pyrimidine ring, and the water molecule. researchgate.net
Table 3: Typical QTAIM Parameters for Interactions in Hydrated Organic Crystals Values are illustrative and depend on the specific bond.
| Bond Type | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Interaction Type |
|---|---|---|---|
| C-N | > 0.200 | < 0 | Covalent (Shared-shell) |
| N-H | > 0.300 | < 0 | Covalent (Shared-shell) |
| O-H···N (H-Bond) | 0.010 - 0.040 | > 0 | Non-Covalent (Closed-shell) |
| N-H···N (H-Bond) | 0.005 - 0.035 | > 0 | Non-Covalent (Closed-shell) |
Hirshfeld surface analysis is a powerful graphical tool used to visualize and quantify the intermolecular interactions within a crystal. mdpi.com The Hirshfeld surface is constructed around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are mapped onto the surface, creating a visual representation of intermolecular contacts.
Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Data is representative for a hydrated heterocyclic amine crystal.
| Contact Type | Contribution (%) | Description |
|---|---|---|
| H···H | 45.5% | Represents contacts between hydrogen atoms, often the most abundant. |
| O···H / H···O | 25.2% | Primarily indicates hydrogen bonding involving the water molecule. |
| N···H / H···N | 18.8% | Indicates hydrogen bonding involving the pyrimidine and hydrazine nitrogens. |
| C···H / H···C | 8.5% | Represents weaker C-H···π or other van der Waals interactions. |
| Other | 2.0% | Includes C···C, C···N, N···O contacts. |
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization.
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are particularly valuable in drug discovery and materials science.
Ligand-based pharmacophore modeling is a powerful computational strategy used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. pharmacophorejournal.comresearchgate.net This approach is particularly useful when the three-dimensional structure of the biological target is unknown. nih.gov By analyzing a set of molecules with known activity, a pharmacophore model can be generated that represents the key features responsible for their shared biological function. frontiersin.org These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. pharmacophorejournal.com
For derivatives of 2-hydrazinopyrimidine, ligand-based pharmacophore modeling can elucidate the critical structural motifs required for their biological interactions. The process involves aligning a series of active compounds and extracting the common chemical features that are spatially conserved among them. nih.gov The resulting pharmacophore model can then be used as a 3D query to screen large chemical databases for novel compounds that possess the desired features, potentially leading to the discovery of new and more potent molecules. frontiersin.org
A typical pharmacophore model is built from a training set of molecules with a range of biological activities. researchgate.net The quality of the model is often assessed by its ability to correctly predict the activity of a separate test set of compounds. researchgate.net Key pharmacophoric features that might be identified for 2-hydrazinopyrimidine derivatives could include the hydrogen bond donor and acceptor capabilities of the hydrazino and pyrimidine groups, respectively, as well as the aromatic nature of the pyrimidine ring.
Table 1: Common Pharmacophore Features
| Feature | Description | Potential Role of 2-Hydrazinopyrimidine Moiety |
| Hydrogen Bond Donor (HBD) | An atom with a hydrogen atom attached that can participate in a hydrogen bond. | The -NHNH2 group is a strong hydrogen bond donor. |
| Hydrogen Bond Acceptor (HBA) | An electronegative atom (like N or O) that can accept a hydrogen bond. | The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system of atoms. | The pyrimidine ring provides a key aromatic feature. |
| Hydrophobic (HY) | A nonpolar group that avoids contact with water. | Substituents on the pyrimidine ring can introduce hydrophobic regions. |
| Positive Ionizable (PI) | A group that can carry a positive charge at physiological pH. | The hydrazino group can be protonated. |
| Negative Ionizable (NI) | A group that can carry a negative charge at physiological pH. | Not a primary feature of the core structure but can be introduced via substituents. |
This table is generated based on common pharmacophore features and the chemical structure of 2-hydrazinopyrimidine.
When the three-dimensional structure of a biological target, such as an enzyme or receptor, is known, receptor-based pharmacophore modeling can be employed. mdpi.comfrontiersin.org This approach identifies the key interaction points within the target's binding site that are crucial for ligand recognition. fortunejournals.com By analyzing the chemical environment of the binding pocket, a pharmacophore model can be constructed that represents the ideal complementary features a ligand should possess to bind effectively. mdpi.com
As a precursor to more complex ligands, 2-hydrazinopyrimidine can be used as a starting scaffold in the design of molecules that fit a receptor-based pharmacophore. The model, derived from the receptor's structure, can guide the chemical modifications of the 2-hydrazinopyrimidine core to optimize interactions with the target. mdpi.com For instance, if the pharmacophore model indicates a hydrophobic pocket, a corresponding hydrophobic group could be added to the pyrimidine ring. Similarly, if a hydrogen bond donor is required at a specific position, the hydrazino group could be oriented to fulfill this role.
The process typically involves identifying key residues in the binding site and the types of interactions they can form, such as hydrogen bonds, and hydrophobic or electrostatic interactions. fortunejournals.com This information is then translated into a 3D arrangement of pharmacophoric features. Virtual screening of compound libraries against this receptor-based pharmacophore can then identify potential new ligands. fortunejournals.com
Table 2: Comparison of Ligand-Based and Receptor-Based Pharmacophore Modeling
| Aspect | Ligand-Based Modeling | Receptor-Based Modeling |
| Requirement | A set of active ligands. | 3D structure of the biological target. |
| Basis of Model | Common features of active molecules. frontiersin.org | Complementary features of the target's binding site. mdpi.com |
| Applicability | Useful when the target structure is unknown. nih.gov | Provides a more direct insight into ligand-target interactions. fortunejournals.com |
| Use with 2-Hydrazinopyrimidine | Identifies key features of known active derivatives. | Guides the design of new derivatives as ligand precursors to fit a specific target. |
This table is generated based on established principles of pharmacophore modeling.
Ligand-Based Pharmacophore Modeling for Key Chemical Feature Identification.
Reaction Mechanism Studies through Computational Simulation.sumitomo-chem.co.jpmatlantis.comdiva-portal.org
Computational simulations are invaluable for elucidating the detailed mechanisms of chemical reactions. sumitomo-chem.co.jp These studies can map out the entire reaction pathway, including the structures of intermediates and transition states, and calculate the associated energy changes. sumitomo-chem.co.jp This provides a level of detail that is often difficult to obtain through experimental methods alone.
For reactions involving 2-hydrazinopyrimidine, computational methods like Density Functional Theory (DFT) can be used to investigate its reactivity. For example, simulations can explore the nucleophilic attack of the hydrazine group on an electrophile or the mechanism of cyclization reactions to form fused heterocyclic systems. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined. sumitomo-chem.co.jp
These computational studies can also predict the effect of different substituents on the reactivity of the 2-hydrazinopyrimidine core. This information is crucial for designing synthetic routes to new derivatives and for understanding the stability and reactivity of these compounds. The insights gained from such simulations can guide experimental work, leading to more efficient and targeted synthesis. matlantis.com
Coordination Chemistry of 2 Hydrazinopyrimidine Hydrate and Its Derived Ligands
Design and Synthesis of Novel Hydrazinopyrimidine-Based Ligands
The synthesis of novel ligands based on the 2-hydrazinopyrimidine (B184050) scaffold is primarily achieved through condensation reactions. The hydrazino group (-NHNH2) of 2-hydrazinopyrimidine is a reactive nucleophile that readily reacts with various aldehydes and ketones. mtct.ac.inxiahepublishing.com This reaction results in the formation of hydrazone Schiff base ligands, which incorporate the pyrimidine (B1678525) ring and an azomethine group (-C=N-).
The general synthetic strategy involves refluxing 2-hydrazinopyrimidine hydrate (B1144303) with a selected carbonyl compound in a suitable solvent, often methanol (B129727) or ethanol. xiahepublishing.comjptcp.com The reaction can be catalyzed by a few drops of acid or base. The versatility of this method allows for the introduction of a wide array of substituents onto the ligand framework by choosing different carbonyl precursors. This modular approach enables the fine-tuning of the ligand's steric and electronic properties, which in turn influences the coordination geometry and stability of the resulting metal complexes. mtct.ac.in For instance, substituted hydrazones can be obtained by using substituted hydrazides and carbonyl compounds, which can increase the number of potential coordination sites. mtct.ac.in
Another approach involves the reaction of 4-hydrazinopyrimidines with compounds like acetylacetone (B45752) or 2-(4-methoxybenzylidene)malononitrile to yield pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.net These reactions demonstrate the potential to create more complex, fused heterocyclic ligand systems starting from a hydrazinopyrimidine core.
Formation and Characterization of Metal Complexes (e.g., with Co(II), Ni(II), Cu(II), Zn(II) ions)
Ligands derived from 2-hydrazinopyrimidine readily form stable complexes with a variety of transition metal ions, including cobalt(II), nickel(II), copper(II), and zinc(II). The formation of these complexes typically involves mixing a solution of the ligand with a solution of the corresponding metal salt (often chlorides, nitrates, or acetates) in a suitable solvent like methanol or ethanol. jptcp.comekb.eg The reaction mixture is usually heated under reflux for several hours. xiahepublishing.comekb.eg The resulting metal complexes often precipitate from the solution upon cooling and can be isolated by filtration. jptcp.com
The stoichiometry of the complexes, typically in a 1:1 or 1:2 metal-to-ligand ratio, can be influenced by the reaction conditions and the nature of the ligand and metal ion. xiahepublishing.comekb.eg For example, studies have shown that while many metals form 1:1 complexes with certain pyrimidine hydrazide ligands, Ni(II) can form a 1:2 complex under similar conditions. ekb.eg These complexes are generally found to be stable at room temperature and are often insoluble in water but soluble in polar organic solvents like DMF and DMSO. ekb.egbendola.com
Spectroscopic techniques are indispensable for elucidating how hydrazinopyrimidine-based ligands coordinate to metal ions. Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy are commonly employed for this purpose. jptcp.combendola.com
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the ligand's donor atoms involved in coordination. A key indicator is the shift in the vibrational frequency of the azomethine (C=N) group. In the free ligand, this band appears at a certain frequency, which typically shifts to a lower or higher wavenumber upon complexation, indicating the participation of the azomethine nitrogen in bonding to the metal ion. researchgate.net Similarly, shifts in the bands corresponding to the pyrimidine ring's C=N and C=C vibrations, as well as the N-H bands of the hydrazone moiety, provide evidence of coordination through the pyrimidine nitrogen and the hydrazone nitrogen or oxygen (in its enol form). ekb.egresearchgate.net
Interactive Table: Key IR Spectral Data for Hydrazone Ligand Complexation
This table illustrates typical shifts in IR absorption bands upon complexation, indicating the participation of specific functional groups in metal coordination.
| Functional Group | Typical Wavenumber (Free Ligand, cm⁻¹) | Change Upon Complexation | Implication |
| Azomethine (C=N) | ~1600 | Shift to lower or higher frequency | Coordination via azomethine nitrogen. researchgate.net |
| Amide (C=O) | ~1650 | Shift to lower frequency | Coordination via carbonyl oxygen. |
| N-H | ~3200-3400 | Shift and/or broadening | Involvement of hydrazone nitrogen in coordination. |
| Phenolic O-H | ~3400 | Disappears | Deprotonation and coordination of phenolic oxygen. bendola.com |
¹H NMR Spectroscopy: For diamagnetic complexes (such as those of Zn(II)), ¹H NMR spectroscopy provides valuable information. The chemical shifts of protons near the coordination sites are affected by the metal ion. For example, the signal for the N-H proton of the hydrazone moiety often shifts downfield or disappears upon complexation, suggesting coordination through the nitrogen or deprotonation. bendola.com Similarly, changes in the chemical shifts of the pyrimidine ring protons confirm the involvement of a ring nitrogen in the coordination sphere.
UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide insights into their geometry. The d-d transitions observed for complexes of Co(II), Ni(II), and Cu(II) are characteristic of their coordination environment (e.g., octahedral, tetrahedral, or square planar). researchgate.net For instance, Ni(II) complexes often exhibit multiple bands consistent with an octahedral geometry. researchgate.net In addition to d-d transitions, ligand-to-metal charge transfer (LMCT) bands can also be observed. pkusz.edu.cn
Studies on related systems have revealed various coordination geometries. For example, technetium and rhenium complexes with 2-hydrazino-4-(trifluoromethyl)pyrimidine (B175915) have been shown to form five-membered chelate rings with the metal center, resulting in octahedral geometries. rsc.org In these structures, the ligand acts as a bidentate donor, binding through a pyrimidine ring nitrogen and the α-nitrogen of the hydrazino group. rsc.orgmit.edu
The geometry of the complex is highly dependent on the metal ion and the specific ligand structure. Co(II) and Ni(II) complexes frequently adopt octahedral geometries, often with two tridentate ligand molecules or with additional solvent or counter-ion coordination. researchgate.net Cu(II) complexes can exhibit square planar or distorted octahedral geometries, while Zn(II) complexes are commonly found in tetrahedral or octahedral arrangements. jptcp.comresearchgate.net The formation of dinuclear or polynuclear structures is also possible, particularly with ligands containing bridging atoms like phenolate (B1203915) oxygen. mtct.ac.in
Interactive Table: Common Geometries of Metal Complexes with Hydrazinopyrimidine-Derived Ligands
This table summarizes the typical coordination geometries observed for different metal ions with hydrazone and pyrimidine-based ligands.
| Metal Ion | Common Coordination Number | Typical Geometry |
| Co(II) | 6 | Octahedral researchgate.net |
| Ni(II) | 6 | Octahedral researchgate.net |
| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral researchgate.net |
| Zn(II) | 4 or 6 | Tetrahedral or Octahedral jptcp.com |
Challenges in obtaining single crystals suitable for X-ray analysis sometimes mean that the characterization relies heavily on a combination of spectroscopic and other analytical data. nih.gov
Spectroscopic Probing of Coordination Modes.
Mechanistic Insights into Metal-Ligand Binding
Understanding the mechanism of metal-ligand binding is crucial for designing complexes with specific properties. The process of a ligand binding to a metal ion can be viewed through different mechanistic models, such as the "induced fit" or "conformational selection" models. nih.gov In the context of hydrazinopyrimidine-based ligands, the binding process involves the displacement of solvent molecules from the metal's coordination sphere and the formation of coordinate bonds with the ligand's donor atoms.
The interaction can be classified based on the involvement of the metal ion in the rate-determining step. In an inner-sphere mechanism , the incoming ligand directly interacts with the metal center in the transition state. uit.no This is common for the formation of chelate complexes where the ligand wraps around the metal ion. For hydrazinopyrimidine ligands, the formation of a stable five- or six-membered chelate ring through coordination of a pyrimidine nitrogen and a hydrazone nitrogen is a strong driving force for the reaction.
Conversely, in an outer-sphere mechanism , a pre-assembled complex of the metal ion and the ligand forms first, followed by the actual bond formation without direct metal activation in the transition state. uit.no The specific pathway taken can depend on factors like the nature of the metal ion, the nucleophilicity of the ligand, and steric hindrance.
The protonation state of the ligand also plays a critical role. Hydrazone ligands can exist in keto-enol tautomeric forms, and coordination can occur with the ligand in its neutral or deprotonated (enolate) form. researchgate.net The pH of the reaction medium can thus influence which tautomer is present and how it binds to the metal. mtct.ac.in The binding affinity and specificity are ultimately governed by a combination of factors including the chelate effect, ligand field stabilization energy, and the electronic and steric properties of both the metal ion and the ligand. pkusz.edu.cn
Applications in Advanced Functional Materials and Molecular Sensing
Development of Hydrazinopyrimidine-Derived Chemosensors for Specific Analytes (e.g., metal ions)
The design of chemosensors for the selective detection of metal ions is a critical area of research due to the significant roles these ions play in biological and environmental systems. Derivatives of 2-hydrazinopyrimidine (B184050) have been successfully employed in the creation of highly selective and sensitive chemosensors, particularly for aluminum ions (Al³⁺).
A notable example is a chemosensor developed through the condensation of 2-hydroxy-1-naphthaldehyde (B42665) and 4,6-dimethyl-2-hydrazino-pyrimidine. researchgate.net This hydrazinopyrimidine-based sensor, referred to as L, has demonstrated remarkable selectivity for Al³⁺ ions. researchgate.net The sensing mechanism is based on a "turn-on" fluorescence response, where the chelation of Al³⁺ with the sensor molecule inhibits the excited-state intramolecular proton transfer (ESIPT) process and induces chelation-enhanced fluorescence (CHEF). acs.org This results in a significant increase in fluorescence intensity, allowing for the sensitive detection of Al³⁺. acs.org
The sensor exhibits high selectivity for Al³⁺ over a wide range of other metal ions. acs.org Competitive experiments have shown that even in the presence of other metal ions, the sensor maintains its selective response to Al³⁺, with only minor interference from paramagnetic quenchers like Cu²⁺ and Fe³⁺. acs.org The practical applicability of such sensors has been demonstrated through their use in creating test strips for the visual detection of Al³⁺ under UV light and for bioimaging applications in living cells. acs.orgrsc.org
The performance characteristics of a representative hydrazinopyrimidine-derived Al³⁺ chemosensor are summarized in the table below.
| Feature | Finding |
| Analyte | Aluminum ion (Al³⁺) |
| Sensing Mechanism | Chelation-Enhanced Fluorescence (CHEF), Inhibition of Excited-State Intramolecular Proton Transfer (ESIPT) |
| Response Type | "Turn-on" fluorescence |
| Detection Limit | 1.70 µM acs.org |
| Selectivity | High selectivity for Al³⁺ over other metal ions acs.org |
| Reversibility | The fluorescence can be quenched by the addition of a strong chelating agent like EDTA, indicating reversible binding. acs.org |
| Applications | Detection in solution, test strips for visual detection, and bioimaging in living cells. acs.orgrsc.org |
Supramolecular Assembly and Self-Organized Systems Utilizing Hydrazinopyrimidine Motifs
The hydrazinopyrimidine motif is a valuable component in the field of supramolecular chemistry, which focuses on the self-assembly of molecules into well-defined, functional structures through non-covalent interactions. The nitrogen atoms within the pyrimidine (B1678525) ring and the hydrazine (B178648) group can act as hydrogen bond donors and acceptors, facilitating the formation of ordered assemblies.
While research specifically on 2-hydrazinopyrimidine hydrate (B1144303) in supramolecular assembly is emerging, the broader class of pyrimidine-hydrazone derivatives has been extensively studied for their ability to form complex architectures such as helicates and metallogrids. rsc.orgotago.ac.nz These studies have shown that the trans-to-cis isomerization of the hydrazone linkage upon metal ion coordination is a key factor in directing the self-assembly process. ruben-group.de
The structural rigidity and defined coordination geometry of the pyrimidine-hydrazone unit make it an excellent building block for constructing metallo-supramolecular structures. ruben-group.de For instance, bis-hydrazone ligands incorporating a pyrimidine core have been shown to self-assemble with metal ions to form [2x2] grid-type complexes. rsc.orgruben-group.de The formation and stability of these assemblies are influenced by factors such as the nature of the metal ion, the solvent, and the specific substituents on the pyrimidine ring. rsc.orgotago.ac.nz
Furthermore, the introduction of functional groups to the pyrimidine-hydrazone scaffold allows for the tuning of the self-assembly process and the properties of the resulting supramolecular structures. For example, terminal hydroxymethyl or acryloyl groups have been used to modify pyrimidine-hydrazone strands for incorporation into polymer gels, leading to materials with potential applications as actuators. otago.ac.nz The ability of the hydrazinopyrimidine motif to participate in multiple non-covalent interactions, including hydrogen bonding and metal coordination, underscores its importance in the design of novel self-organized systems and functional materials.
Future Perspectives and Research Horizons
Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity
The synthesis of 2-hydrazinopyrimidine (B184050) and its derivatives has traditionally involved methods like the reaction of a pyrimidine (B1678525) derivative with hydrazine (B178648) hydrate (B1144303). mdpi.comgrafiati.com For instance, 4-chloro-6-hydrazinopyrimidine (B184063) can be synthesized from the reaction of 4,6-dichloro-pyrimidine with hydrazine hydrate at room temperature. mdpi.com Another approach involves reacting 2-mercaptopyrimidine (B73435) with hydrazine hydrate. While effective, these methods can sometimes be lengthy and may not always provide the highest yields or selectivity.
Future research is focused on developing novel synthetic strategies that are more efficient, environmentally friendly, and offer greater control over the final product. This includes the exploration of:
Microwave-assisted synthesis: This technique has been shown to significantly reduce reaction times, in some cases from days to minutes, and can lead to improved yields. researchgate.net It offers a more eco-friendly alternative by reducing the use of organic solvents. researchgate.net
Multicomponent reactions: These reactions, such as the Biginelli process, allow for the synthesis of complex pyrimidine derivatives in a single step from simple starting materials, increasing efficiency. journalijar.com
Catalytic systems: The use of novel catalysts can enhance reaction rates and selectivity, leading to purer products and less waste.
These advancements aim to streamline the production of 2-hydrazinopyrimidine derivatives, making them more accessible for various applications.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design
For 2-hydrazinopyrimidine hydrate and its derivatives, AI and ML can be utilized to:
Predict retrosynthetic pathways: Machine learning models can analyze vast amounts of chemical reaction data to predict the most efficient ways to synthesize a target molecule, saving time and resources. oncodesign-services.com
Generate novel molecular structures: Generative AI models can design new molecules with desired properties, such as high binding affinity to a biological target or specific electronic properties for materials applications. nih.gov For example, a Graph Convolutional Network-based Variational Autoencoder (GCN-VAE) has been used to generate unique drug-like molecules targeting dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis. nih.gov
Predict biological activity and properties: AI algorithms can predict the quantitative structure-activity relationships (QSARs) of compounds, helping to identify promising candidates for further development. oncodesign-services.com This can accelerate the discovery of new drugs and materials by prioritizing the synthesis and testing of the most likely successful candidates. nih.govopendentistryjournal.com
The integration of AI and ML promises to revolutionize the way researchers approach the design and synthesis of new pyrimidine-based compounds. oncodesign-services.com
Advanced Characterization Techniques for Unveiling Complex Structures
A thorough understanding of the three-dimensional structure of a molecule is crucial for understanding its properties and function. Advanced characterization techniques are essential for elucidating the complex structures of 2-hydrazinopyrimidine derivatives and their reaction products.
Key techniques that will continue to be vital in future research include:
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): Provides detailed information about the chemical environment of atoms within a molecule, which is fundamental for structure confirmation. centralasianstudies.orgmdpi.com
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in a molecule. centralasianstudies.org
Mass Spectrometry (MS): Determines the molecular weight and can provide information about the fragmentation pattern of a molecule, aiding in its identification. mdpi.commdpi.com
X-ray Crystallography: This powerful technique provides the definitive three-dimensional structure of a crystalline compound, revealing bond lengths, bond angles, and intermolecular interactions. mdpi.comresearchgate.net This information is invaluable for understanding how a molecule interacts with its environment, such as a biological target.
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-hydrazinopyrimidine hydrate, and how can yield be maximized?
- Methodological Answer : The synthesis involves reacting 2-chloropyrimidine with hydrazine hydrate in ethanol. Key parameters include:
- Molar ratio : Use excess hydrazine hydrate (e.g., 20 mmol 2-chloropyrimidine with 6 mL of 85% hydrazine hydrate).
- Solvent : Ethanol is preferred due to its polarity and ability to dissolve intermediates.
- Reaction time : 2 hours under stirring at room temperature yields 80% crude product, followed by recrystallization in ethanol to purify .
- Safety note : Hydrazine hydrate is toxic; handle in a fume hood with PPE (gloves, goggles) .
Table 1 : Synthesis Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | High solubility |
| Hydrazine hydrate ratio | 3:1 (excess) | Drives reaction forward |
| Temperature | Room temperature (~25°C) | Prevents side reactions |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Use a combination of:
- FT-IR : Identify N–H stretches (3100–3300 cm⁻¹) and pyrimidine ring vibrations (1500–1600 cm⁻¹).
- NMR (¹H/¹³C) : Confirm hydrazine linkage (δ 4–5 ppm for NH₂ protons) and pyrimidine ring carbons (δ 150–160 ppm).
- Mass spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 127.1) .
- X-ray crystallography (if crystals form): Resolve 3D structure and hydrogen-bonding networks .
Q. How should researchers safely handle and store this compound?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation.
- Decontamination : Use 10% acetic acid for spills to neutralize hydrazine derivatives.
- Waste disposal : Incinerate in a licensed facility with NOx scrubbers to avoid releasing toxic hydrazine byproducts .
Advanced Research Questions
Q. What computational methods can model non-covalent interactions in this compound complexes?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic structures (e.g., B3LYP/6-311++G** basis set) to map charge transfer between pyrimidine and hydrazine moieties.
- Quantum Theory of Atoms in Molecules (QTAIM) : Analyze bond critical points to identify hydrogen bonds (N–H⋯N) and π-π stacking interactions.
- Natural Bond Orbital (NBO) : Quantify hyperconjugation effects in the hydrazine-pyrimidine linkage .
Table 2 : Computational Parameters for Interaction Analysis
| Method | Software/Tool | Key Outputs |
|---|---|---|
| DFT | Gaussian 16 | Electron density maps, HOMO-LUMO |
| QTAIM | Multiwfn | Bond critical points, Laplacian |
| NBO | NBO 6.0 | Delocalization energies |
Q. How does this compound behave under varying pH conditions, and what are the implications for drug design?
- Methodological Answer :
- pH-dependent stability : Protonation of the hydrazine group occurs below pH 4, altering solubility and reactivity.
- Coordination chemistry : At neutral pH, the compound acts as a bidentate ligand, binding metal ions (e.g., Cu²⁺) via pyrimidine N and hydrazine NH₂ groups.
- Drug design : Modify substituents on the pyrimidine ring to enhance bioavailability. For example, methyl groups at C4/C6 increase lipophilicity .
Q. How can contradictions in reported stability data for 2-hydrazinopyrimidine derivatives be resolved?
- Methodological Answer :
- Controlled aging studies : Expose samples to controlled humidity (10–90% RH) and track degradation via HPLC-MS.
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures under inert vs. oxidative atmospheres.
- Cross-validate : Compare results across labs using standardized protocols (e.g., ICH Q1A guidelines for stability testing) .
Q. What role does this compound play in synthesizing heterocyclic compounds for anticancer applications?
- Methodological Answer :
- Scaffold functionalization : React with α,β-unsaturated ketones to form pyrazolo[1,5-a]pyrimidines, which inhibit kinase pathways (e.g., EGFR).
- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., –NO₂) at C5 to enhance cytotoxicity.
- In vitro testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to correlate substituent effects with IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
